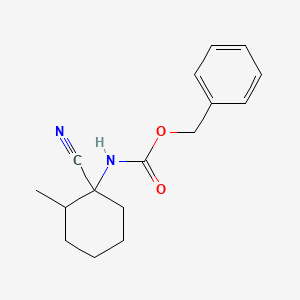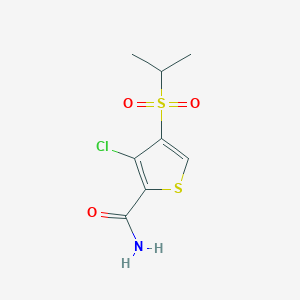
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate is a chemical compound with the molecular formula C13H17NO5. It is known for its application in bioorthogonal chemistry, particularly in the synthesis of vancomycin-TCO, which can bind to the cell wall of gram-positive bacteria . This compound is also utilized in strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines .
Preparation Methods
The synthesis of (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate involves the functionalization of cyclooctene derivatives. One common method includes the reaction of cyclooctene with succinimidyl carbonate or N-hydroxysuccinimidyl carbonate under suitable conditions . The reaction typically requires a catalyst-free environment and can be performed at room temperature. Industrial production methods may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate undergoes various chemical reactions, including:
Click Chemistry Reactions: It reacts with tetrazine-functionalized compounds or biomolecules without the need for a catalyst, resulting in a stable covalent linkage.
Diels-Alder Cycloaddition: The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is a notable reaction, known for its fast and biologically compatible ligation technology.
Common reagents used in these reactions include tetrazines and other functionalized compounds. The major products formed from these reactions are stable covalent linkages that are useful in biological labeling and imaging .
Scientific Research Applications
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate has several scientific research applications:
Biological Labeling and Imaging: It is used in the synthesis of vancomycin-TCO, which can bind to the cell wall of gram-positive bacteria and react with tetrazine-decorated magneto-fluorescent nanoparticles.
Bioorthogonal Chemistry: The compound is valuable in bioorthogonal labeling methods, which are useful for the detection of gram-positive bacteria.
Organic Synthesis: It serves as a building block in various organic synthesis reactions, particularly in the preparation of complex molecules.
Material Science: The compound is used in the development of materials such as urethanes, polyurethanes, and flame retardants.
Mechanism of Action
The mechanism of action of (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate involves its ability to undergo strain-promoted copper-free click chemistry reactions. The compound reacts with tetrazine-functionalized biomolecules, resulting in a stable covalent linkage. This reaction is facilitated by the 4+2 inverse electron demand Diels-Alder cycloaddition, which is the fastest biologically compatible ligation technology reported . The molecular targets and pathways involved include the cell wall of gram-positive bacteria and tetrazine-decorated nanoparticles .
Comparison with Similar Compounds
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate is unique due to its ability to undergo fast and efficient click chemistry reactions without the need for a catalyst. Similar compounds include:
- (E)-4-Cycloocten-1-yl 2,5-dioxo-1-pyrrolidinyl ester carbonic acid
- trans-4-Cycloocten-1-yl 2,5-dioxo-1-pyrrolidinyl carbonate
- TCO-N-hydroxysuccinimidyl carbonate
- TCO-NHS
- TCO-carbonate
These compounds share similar functional groups and reactivity but may differ in their specific applications and reaction conditions.
Properties
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQJOKGFAIFAQ-TXXBHVLJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide](/img/structure/B6350808.png)
![1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide](/img/structure/B6350809.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)
![2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350841.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)

![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)

